Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
“Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate” is a small pyrrolidone molecule which features two bromine atoms and a methyl ester . The unsaturated dibromo motif is a covalent ligand for thiol groups, and may be used to label cysteine residues in proteins .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For example, one method involves the reaction of 2- (2- (2- (2-Aminoethoxy)ethoxy)ethoxy)ethanol with N-methoxycarbonyl-3,4-dibromomaleimide in dichloromethane . Another method involves the reaction of N-benzyl-3,4-dibromomaleimide with benzylamine in dichloromethane .
Molecular Structure Analysis
The molecular formula of this compound is C6H3Br2NO4 . It has an average mass of 312.900 Da and a monoisotopic mass of 310.842865 Da .
Chemical Reactions Analysis
The unsaturated dibromo motif in this compound is a covalent ligand for thiol groups . This suggests that it may be used to label cysteine residues in proteins .
Physical And Chemical Properties Analysis
This compound has a density of 2.4±0.1 g/cm3, a boiling point of 290.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 48.4±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 128.4±3.0 cm3 .
Scientific Research Applications
Spiroheterocyclization and Synthesis of Complex Molecules
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a derivative of Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, is used in spiroheterocyclization. This process involves interacting with 3-(arylamino)-1H-inden-1-ones, leading to the synthesis of complex molecular structures like 1,1'-diaryl-3'-cinnamoyl-4'-hydroxy-1H-spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole]-2,4,5'(1'H)-triones (Silaichev et al., 2012).
Formation of Substituted Heterocycles
Another application is in forming substituted 3-oxo-2,3,5,6-tetra-hydropyrrolo[2,1-a]-isoquinoline-2-spiro-2′-(1-aryl-3-aroyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrroles), which is crucial in synthesizing steroid 13-azaanalogs and other complex molecules (Bannikova et al., 2008).
Cycloaddition Reactions
Cycloaddition reactions with this compound yield 6-substituted methyl (6R*,7aR*)-1,4-diaryl-2,3-dioxo-1,2,3,6,7,7a-hexahydropyrano-[4,3-b]pyrrole-7a-carboxylates. This type of reaction is significant in the field of organic synthesis and structural chemistry (Bubnov et al., 2015).
Synthesis of Pyrazoles and Isoquinolines
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate also finds application in the synthesis of pyrazoles and isoquinolines, contributing to the development of new compounds with potential pharmaceutical applications (Dubovtsev et al., 2016).
Molecular Structure Analysis
The compound is used in studies involving X-ray diffraction to understand the molecular structure of synthesized compounds, providing insights into their physical and chemical properties (Quiroga et al., 2013).
properties
IUPAC Name |
methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO4/c1-13-6(12)9-4(10)2(7)3(8)5(9)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESAOJZLFCAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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